2,8-Diaminononanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

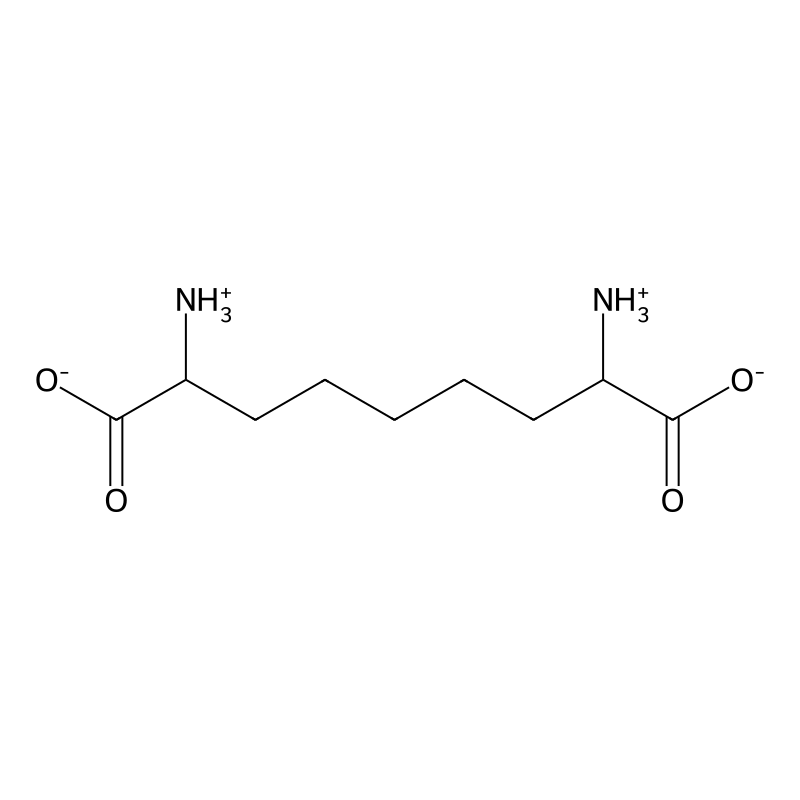

2,8-Diaminononanedioic acid, also known as nonanedioic acid with two amino groups at the second and eighth positions, is an organic compound characterized by the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound features a straight-chain structure with a total of nine carbon atoms, two amine functional groups (-NH₂), and two carboxylic acid functional groups (-COOH). The presence of both amino and carboxylic groups makes it a versatile molecule with potential applications in various fields, including biochemistry and materials science.

- Oxidation: The amino groups can be oxidized to form corresponding oximes or other nitrogen-containing compounds.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in the synthesis of various polymers and pharmaceuticals.

- Amide Formation: Reaction with amines can yield amides, which are crucial in the formation of peptide bonds in proteins.

- Decarboxylation: Under certain conditions, the carboxylic acid groups may lose carbon dioxide, leading to the formation of simpler amines .

These reactions highlight the compound's reactivity due to its multiple functional groups.

Research on the biological activity of 2,8-diaminononanedioic acid is limited but suggests potential roles in biochemical pathways. The amino acids derived from this compound may exhibit properties such as:

- Antimicrobial Activity: Some studies indicate that derivatives of diamino acids possess antimicrobial properties, which could be beneficial in pharmaceutical applications.

- Neuroprotective Effects: Amino acids play significant roles in neurotransmission; thus, compounds like 2,8-diaminononanedioic acid may influence neural activity or act as precursors for neurotransmitter synthesis.

Further studies are needed to elucidate its complete biological profile.

The synthesis of 2,8-diaminononanedioic acid can be achieved through various methods:

- Multi-step Synthesis from Simple Precursors:

- Starting from nonanedioic acid, amination reactions can introduce amino groups at specific positions using reagents like ammonia or primary amines under controlled conditions.

- Enzymatic Synthesis:

- Utilizing specific enzymes that catalyze the incorporation of amino groups into nonanedioic acid could provide a more environmentally friendly approach to synthesis.

- Chemical Synthesis:

2,8-Diaminononanedioic acid has several potential applications:

- Pharmaceuticals: As an intermediate for synthesizing bioactive compounds and drugs.

- Biopolymers: It can be used in the production of biodegradable plastics due to its diacid and diamine nature.

- Agriculture: Potential use as a fertilizer additive or plant growth regulator due to its amino group content.

Interaction studies involving 2,8-diaminononanedioic acid focus on its reactivity with other biological molecules and compounds. These studies are essential for understanding how it behaves in biological systems and its potential therapeutic effects. For instance:

- Protein Interactions: Investigating how this compound interacts with proteins could provide insights into its role in metabolic pathways.

- Drug Interactions: Understanding how 2,8-diaminononanedioic acid affects drug metabolism or efficacy when co-administered with other pharmaceuticals is crucial for its application in medicine.

Several compounds share structural similarities with 2,8-diaminononanedioic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminodecanoic Acid | C10H21N1O2 | One less carbon than 2,8-diaminononanedioic acid; simpler structure. |

| 1,6-Diaminohexanoic Acid | C6H14N2O2 | Shorter chain; primarily used in peptide synthesis. |

| L-Lysine | C6H14N2O2 | Essential amino acid; widely studied for nutritional applications. |

| 1,4-Diaminobutane | C4H12N2 | Shorter chain; used in polyamide synthesis. |

Each of these compounds exhibits distinct properties and applications while sharing some structural characteristics with 2,8-diaminononanedioic acid. The unique positioning of functional groups in 2,8-diaminononanedioic acid contributes to its specific reactivity and potential uses in various fields.

Systematic Name: 2,8-Diaminononanedioic acid

CAS Registry Number: 98951-66-7

Molecular Formula: C$$9$$H$${18}$$N$$2$$O$$4$$

Molecular Weight: 218.25 g/mol

Synonyms:

- NSC133392 (National Service Center identifier)

- 2,8-Bis(azaniumyl)nonanedioate

- DTXSID20299873 (EPA DSSTox identifier)

Structural Features:

- Two primary amine groups (-NH$$_2$$) at positions 2 and 8.

- Two carboxylic acid groups (-COOH) at the terminal ends of the nonanedioic chain.

- Zwitterionic form in aqueous solutions due to proton transfer between amino and carboxyl groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Water-soluble (polar solvents) | |

| XLogP3 | -5 (high polarity) | |

| Rotatable Bond Count | 8 |

Historical Discovery and Research Significance

2,8-Diaminononanedioic acid was first cataloged in chemical databases in the early 21st century, with its NSC identifier (NSC133392) suggesting initial screening by the National Cancer Institute for potential pharmacological activity. Unlike naturally occurring amino acids such as glutamic acid, this compound is synthetically derived, often through:

- Halogenated Carboxylic Acid Ester Reactions: As described in patent US6916947B2, halogenated esters react with metal cyanates to form urethane intermediates, which are subsequently saponified and decarboxylated.

- Enzymatic Synthesis: Microbial fermentation using engineered strains (e.g., Corynebacterium glutamicum) has been explored for analogous diamino acids.

Natural Occurrence vs. Synthetic Origins

No natural sources of 2,8-diaminononanedioic acid have been documented. Its structural analogs, such as 7,8-diaminononanoic acid, occur in biotin biosynthesis pathways, but the 2,8 isomer remains exclusively synthetic. Key synthetic routes include:

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 2,8-diaminononanedioic acid is characterized by two chiral centers located at the second and eighth carbon positions, each bearing an amino group and contributing to the overall stereochemical complexity of the molecule [36]. The presence of these asymmetric carbon atoms creates the potential for multiple stereoisomeric forms, with the (2S,8S) configuration representing one specific enantiomeric arrangement [36]. Each chiral center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees around the carbon atoms, consistent with sp³ hybridization patterns observed in aliphatic amino acid structures [28] [31].

The backbone conformation of 2,8-diaminononanedioic acid follows typical patterns observed in amino acid structures, where the nitrogen-carbon-carbon bond angles at the amino acid centers average 110.1 ± 1.5 degrees [28]. The carboxyl groups demonstrate planar geometry with carbon-oxygen bond angles of approximately 120 degrees, reflecting the sp² hybridization of the carboxyl carbon atoms [30]. The extended alkyl chain connecting the two amino acid moieties adopts a flexible conformation with carbon-carbon-carbon bond angles averaging 109.5 ± 3.0 degrees throughout the aliphatic backbone [28] [31].

| Bond Type | Typical Angle (°) | Hybridization |

|---|---|---|

| N-Cα-C (backbone) | 110.1 ± 1.5 | sp³ |

| Cα-C-O (carboxyl) | 120.0 ± 2.0 | sp² |

| N-Cα-Cβ (side chain) | 110.4 ± 1.8 | sp³ |

| Cα-Cβ-Cγ (alkyl chain) | 113.4 ± 2.2 | sp³ |

| C-C-C (alkyl chain) | 109.5 ± 3.0 | sp³ |

| C-N-H (amino group) | 107.0 ± 2.5 | sp³ |

Table 2: Expected Bond Angles in 2,8-Diaminononanedioic Acid Structure

The stereochemical configuration significantly influences the optical activity of 2,8-diaminononanedioic acid, with each chiral center contributing to the overall rotation of plane-polarized light [43] [46]. The compound exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups, enabling it to act as either a proton donor or acceptor depending on the solution pH [46] [48]. This dual functionality results in zwitterionic character at specific pH values, where the molecule carries both positive and negative charges simultaneously [46].

Crystallographic Data and Conformational Dynamics

While specific crystallographic data for 2,8-diaminononanedioic acid remains limited in the literature, comparative analysis with related amino acid structures provides insights into expected conformational behavior [12] [33]. Amino acid crystals typically exhibit hydrogen bonding networks that stabilize the crystal lattice through interactions between amino and carboxyl groups [12] [47]. The extended chain length of 2,8-diaminononanedioic acid suggests potential for complex intermolecular hydrogen bonding patterns involving both terminal amino acid moieties [47] [49].

Conformational dynamics studies of similar dicarboxylic amino acids reveal that the flexible alkyl chain allows for multiple stable conformations in solution [33] [35]. The central methylene units in the molecule can adopt various rotational conformations around carbon-carbon single bonds, with energy barriers typically ranging from 2 to 4 kilocalories per mole for rotation around these bonds [33]. The presence of two amino acid termini creates additional conformational constraints due to potential intramolecular hydrogen bonding between the amino and carboxyl groups [47].

Crystal packing arrangements in amino acid structures commonly involve layer-like organizations where hydrophobic aliphatic chains align together while polar amino and carboxyl groups form hydrogen-bonded networks [33] [49]. In membrane proteins, amino acids demonstrate hydrogen bonding patterns with approximately 0.29 hydrogen bonds per amino acid residue in channel proteins, suggesting that 2,8-diaminononanedioic acid could form extensive hydrogen bonding networks in crystalline form [47]. The compound likely exhibits polymorphism, with different crystal forms possible depending on crystallization conditions and solvent systems [12].

Comparative Analysis with Related Diaminodicarboxylic Acids

2,8-Diaminononanedioic acid belongs to a family of diaminodicarboxylic acids that share structural similarities while differing in chain length and amino group positioning [14] [18]. Comparative analysis reveals distinct differences between this compound and shorter-chain analogs such as glutamic acid and aspartic acid [6] [14]. Unlike these naturally occurring amino acids, which contain only one amino group, 2,8-diaminononanedioic acid possesses dual amino functionalities that significantly alter its chemical and physical properties [14] [15].

| Compound | Formula | Chain Length | Amino Groups | Carboxyl Groups |

|---|---|---|---|---|

| 2,8-Diaminononanedioic acid | C9H18N2O4 | 9 carbons | 2 (positions 2,8) | 2 (terminal) |

| Glutamic acid (2-aminopentanedioic acid) | C5H9NO4 | 5 carbons | 1 (position 2) | 2 (terminal) |

| 2,5-Diaminohexanedioic acid | C6H12N2O4 | 6 carbons | 2 (positions 2,5) | 2 (terminal) |

| Aspartic acid (2-aminosuccinic acid) | C4H7NO4 | 4 carbons | 1 (position 2) | 2 (terminal) |

Table 3: Structural Comparison of Diaminodicarboxylic Acids

The extended chain length of 2,8-diaminononanedioic acid provides greater conformational flexibility compared to shorter dicarboxylic amino acids [16] [35]. While glutamic acid exhibits relatively rigid conformational preferences due to its compact structure, the nine-carbon chain of 2,8-diaminononanedioic acid allows for numerous low-energy conformations [6] [35]. This flexibility influences the compound's solubility characteristics, with longer alkyl chains generally reducing water solubility compared to shorter amino acid analogs [17] [19].

The positioning of amino groups at the 2nd and 8th carbons creates a unique spatial arrangement that distinguishes this compound from other diaminodicarboxylic acids [14] [18]. In contrast to 2,5-diaminohexanedioic acid, where the amino groups are separated by only three carbon atoms, the greater separation in 2,8-diaminononanedioic acid reduces potential intramolecular interactions between the amino functionalities [7]. This structural feature affects the compound's acid-base behavior, with each amino group potentially exhibiting independent ionization characteristics [17] [20].

Protection-Deprotection Strategies for Amino/Carboxyl Groups

The synthesis of 2,8-diaminononanedioic acid requires careful consideration of protection-deprotection strategies to prevent unwanted side reactions involving the amino and carboxyl functional groups [1] [2]. The compound contains two amino groups at positions 2 and 8, along with two carboxylic acid groups, making selective protection essential for successful synthetic transformations.

Amino Group Protection Strategies

tert-Butyloxycarbonyl (Boc) Protection represents one of the most widely used protecting groups for amino functionalities in amino acid synthesis [2] [3]. The Boc group demonstrates excellent stability under basic conditions while being readily cleaved under acidic conditions using trifluoroacetic acid in dichloromethane or hydrochloric acid in acetic acid [2]. This acid-labile nature makes Boc particularly suitable for multi-step synthetic sequences where basic reaction conditions are required.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection offers orthogonal reactivity to Boc groups, being stable under acidic conditions but readily removed under basic conditions using secondary amines such as piperidine in dimethylformamide [2]. This complementary stability profile allows for selective deprotection strategies when both amino groups require different timing for deprotection.

Benzyloxycarbonyl (Cbz) Protection provides an alternative approach through hydrogenolysis-based deprotection using palladium-catalyzed hydrogenation [2]. This method is particularly valuable when both acidic and basic conditions must be avoided during the synthetic sequence.

Advanced Protection Strategies

Recent developments in amino protection include the 1,3-dithiane-based dimethyl-1,3-dioxane-2-methoxycarbonyl (dM-Dmoc) group, which offers deprotection under nearly neutral oxidative conditions [4] [5]. This protecting group demonstrates particular utility when traditional acidic or basic deprotection conditions would interfere with other sensitive functionalities in the molecule.

Phthaloyl protection provides diacyl-type protection that is stable under both acidic and basic conditions, requiring nucleophilic substitution by hydrazine or thiols for removal [1]. This approach is particularly beneficial when harsh reaction conditions are required during the synthetic sequence.

Carboxyl Group Protection

Carboxyl group protection typically employs esterification strategies [3]. Methyl and ethyl esters can be removed through basic saponification using aqueous sodium hydroxide or lithium hydroxide. tert-Butyl esters offer acid-labile protection that can be selectively removed using trifluoroacetic acid without affecting Fmoc-protected amino groups.

Benzyl esters provide orthogonal protection through hydrogenolysis, allowing for selective deprotection in the presence of other protecting groups. This strategy is particularly valuable when multiple functional groups require different deprotection timings.

Strategic Implementation

The successful synthesis of 2,8-diaminononanedioic acid requires careful planning of protection-deprotection sequences. A common approach involves:

- Initial Protection: Both amino groups are protected using orthogonal protecting groups (e.g., Boc and Fmoc)

- Carboxyl Protection: Carboxyl groups are protected as methyl or tert-butyl esters

- Chain Construction: The nonanedioic acid backbone is constructed through appropriate synthetic methodologies

- Selective Deprotection: Protecting groups are removed in a planned sequence to avoid cross-reactivity

Table 3 summarizes the most commonly employed protection-deprotection strategies for amino acid synthesis, including their stability profiles and optimal deprotection conditions [1] [2] [3].

Catalytic Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure 2,8-diaminononanedioic acid requires sophisticated asymmetric catalytic methodologies due to the presence of two stereogenic centers [6] [7] [8]. Modern approaches to chiral amino acid synthesis have evolved significantly, offering multiple pathways for achieving high enantioselectivity.

Asymmetric Hydrogenation Strategies

Rhodium-catalyzed asymmetric hydrogenation of enamide precursors represents one of the most established methods for chiral amino acid synthesis [9]. The use of chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DuPhos enables highly enantioselective reduction of prochiral enamides to yield α-amino acid derivatives with excellent enantiomeric excess values typically exceeding 95% [9].

Asymmetric Transfer Hydrogenation provides an alternative approach using chiral ruthenium complexes with formic acid as the hydrogen source [10] [11]. This methodology offers particular advantages for large-scale synthesis due to the elimination of high-pressure hydrogen gas requirements.

Catalytic Asymmetric Alkylation

Nickel(II) complexes of chiral Schiff bases have demonstrated exceptional utility in the asymmetric synthesis of α-amino acids [8]. The methodology employs chiral auxiliaries derived from proline or other natural amino acids to achieve stereocontrol during alkylation reactions. These systems enable direct alkylation of glycine Schiff base complexes with alkyl halides, providing access to α-substituted amino acids with high enantioselectivity.

The process typically involves:

- Formation of a chiral nickel glycine Schiff base complex

- Enolate formation under basic conditions

- Stereoselective alkylation with appropriate electrophiles

- Hydrolytic cleavage to release the chiral amino acid

Enzymatic Asymmetric Synthesis

Enzymatic approaches offer highly selective methods for chiral amino acid synthesis [10] [12] [11]. Amino acid dehydrogenases catalyze the reductive amination of α-keto acids with ammonia, providing direct access to L-amino acids with excellent enantioselectivity [12]. Recent developments in enzyme engineering have expanded the substrate scope of these enzymes to accommodate non-natural amino acid synthesis.

Transaminases provide an alternative enzymatic route through asymmetric transfer of amino groups from donor amino acids to acceptor keto acids [10] [11]. This approach is particularly valuable for industrial applications due to the use of inexpensive amino acid donors such as alanine.

Organocatalytic Approaches

Phosphoric acid catalysis has emerged as a powerful tool for asymmetric amino acid synthesis [7]. Chiral phosphoric acid catalysts enable stereoselective addition of nucleophiles to alkylideneoxazolones, providing access to α,β-diamino acid derivatives through tandem organocatalytic processes.

Cinchona alkaloid-derived catalysts demonstrate exceptional performance in asymmetric aza-Michael additions and related transformations relevant to amino acid synthesis [13]. These organocatalysts offer the advantages of metal-free conditions and operational simplicity.

Stereoselective Synthesis of 2,8-Diaminononanedioic Acid

The synthesis of 2,8-diaminononanedioic acid with defined stereochemistry requires careful consideration of the synthetic strategy. Convergent approaches involving coupling of chiral building blocks offer enhanced control over both stereogenic centers [14] [15].

A representative strategy might involve:

- Asymmetric synthesis of protected (S)-2-aminopentanoic acid derivative

- Asymmetric synthesis of protected (S)-3-aminopropanoic acid derivative

- Coupling reaction to form the nonanedioic acid backbone

- Global deprotection to yield the target compound

Dynamic kinetic resolution approaches offer an alternative strategy for accessing single enantiomers from racemic mixtures [16] [17]. This methodology combines racemization catalysts with stereoselective enzymes to achieve theoretical yields of 100% for the desired enantiomer.

Analytical Verification of Stereochemistry

The verification of absolute stereochemistry requires sophisticated analytical techniques [18] [19]. Chiral HPLC analysis using derivatization with fluorescent reagents enables quantitative determination of enantiomeric excess values [18]. NMR spectroscopy with chiral shift reagents provides complementary stereochemical information.

Enzymatic analysis using stereospecific enzymes such as D-amino acid oxidase offers an alternative approach for enantiomeric purity determination [20] [18]. This methodology provides high selectivity for D-amino acids in the presence of L-amino acids, enabling precise quantification of enantiomeric composition.

The implementation of these catalytic asymmetric synthesis approaches enables access to 2,8-diaminononanedioic acid with defined stereochemistry, supporting both research applications and potential therapeutic development [21] [6] [7].

Industrial Production Challenges and Optimization

The industrial production of 2,8-diaminononanedioic acid faces numerous technical, economic, and operational challenges that significantly impact scalability and commercial viability [22] [23] [24]. Understanding these challenges and implementing appropriate optimization strategies is crucial for successful large-scale manufacturing.

Scale-Up Production Challenges

Cell Line Productivity Issues represent a fundamental challenge in biotechnological production of amino acids [22] [25]. Low-yielding cell lines often struggle to meet industrial production demands, necessitating extensive strain improvement programs through genetic engineering approaches [26]. The development of high-producing strains requires significant investment in research and development, with success rates varying considerably across different amino acid targets.

Process Consistency and Reproducibility become increasingly challenging as production scales increase [27] [24]. Batch-to-batch variability in fermentation processes can lead to significant fluctuations in product yield and quality, requiring sophisticated process control systems and extensive quality assurance protocols [28].

Equipment Scale-Up Limitations present significant technical hurdles [27]. The transition from laboratory-scale synthesis to pilot-scale and ultimately commercial-scale production often reveals unexpected challenges related to mass transfer, heat transfer, and mixing efficiency that are not apparent at smaller scales.

Economic and Cost Optimization Challenges

Raw Material Costs constitute a major economic challenge in amino acid production [23]. Amino acids used as fermentation substrates can cost between $3-50 per kilogram, potentially representing 50% or more of total production costs [23]. Growth factors required for cell culture can reach costs of $50,000 per gram, making their efficient utilization critical for economic viability.

Energy Consumption Requirements represent another significant cost factor [24] [29]. Fermentation processes typically require substantial energy inputs for temperature control, aeration, and agitation systems. The downstream purification processes, particularly thermal concentration steps, contribute additional energy costs that impact overall process economics.

Capital Investment Requirements for industrial-scale amino acid production facilities are substantial [27]. The need for specialized equipment including fermentation vessels, separation systems, and analytical instrumentation requires significant upfront investment that must be justified through long-term production economics.

Purification and Downstream Processing Challenges

Separation Efficiency from Fermentation Broth poses significant technical challenges due to the complex composition of fermentation media [24] [29]. The presence of proteins, nucleic acids, cell debris, and other metabolites complicates the selective isolation of target amino acids, requiring sophisticated separation technologies.

Variable Fermentation Broth Composition creates additional complexity for downstream processing [24] [29]. Fluctuations in broth composition can overwhelm conventional separation technologies, reducing their efficiency and increasing processing costs. This variability necessitates robust separation processes capable of handling compositional variations.

Product Quality Control becomes increasingly challenging at industrial scales [28] [30]. Maintaining consistent product purity, especially enantiomeric purity for chiral amino acids, requires advanced analytical capabilities and real-time monitoring systems [20] [19].

Current Optimization Strategies

Advanced Fermentation Technologies have been developed to address many production challenges [24] [29]. Continuous chromatography processes enable high-selectivity separation of amino acids from fermentation broths, significantly improving product yields. Reverse osmosis systems remove water from fermentation broths, concentrating products and improving overall process efficiency.

Process Monitoring and Control Systems utilizing near-infrared spectroscopy enable real-time analysis of fermentation processes [24] [29]. These systems allow operators to maintain optimal process conditions and respond quickly to deviations, improving both yield and consistency.

Genetic Engineering Approaches for strain improvement have revolutionized amino acid production [26]. Modern metabolic engineering techniques enable the development of strains with enhanced amino acid production capabilities, improved substrate utilization efficiency, and reduced byproduct formation.

Green Chemistry Implementation addresses environmental concerns while potentially reducing costs [31]. The development of environmentally friendly synthesis routes from renewable biomass feedstocks offers potential advantages in both sustainability and economics.

Purification and Characterization Techniques

The purification and characterization of 2,8-diaminononanedioic acid requires sophisticated analytical methodologies due to the compound's complex structure containing multiple functional groups and potential stereoisomers [33] [34] [30]. Modern purification techniques must address challenges related to the compound's amphiphilic nature, multiple ionization states, and structural similarity to related amino acid impurities.

Chromatographic Purification Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary purification method for amino acid derivatives [30] [35]. The technique exploits the hydrophobic interactions between the alkyl chain of 2,8-diaminononanedioic acid and the stationary phase, enabling separation from more polar impurities. Gradient elution systems using acetonitrile-water mixtures with volatile buffer systems facilitate product recovery without salt contamination [35].

Ion Exchange Chromatography provides complementary separation based on the charged nature of amino acid functional groups [30] [36]. Cation exchange resins effectively separate positively charged amino acids from neutral and negatively charged impurities. The pH-dependent ionization behavior of 2,8-diaminononanedioic acid enables selective binding and elution strategies.

Size Exclusion Chromatography offers separation based on molecular size differences [30]. While less commonly used for small molecules like 2,8-diaminononanedioic acid, this technique can be valuable for removing high molecular weight impurities such as proteins or nucleic acids from crude reaction mixtures.

Continuous Chromatography Systems have been developed for industrial-scale purification applications [24] [29]. These systems offer improved efficiency and reduced solvent consumption compared to batch chromatographic processes, making them particularly suitable for large-scale production scenarios.

Advanced Separation Technologies

Free-Flow Electrophoresis (FFE) represents an innovative approach for amino acid separation based on differential migration in electric fields [37]. This technique separates amino acids according to their isoelectric points, diffusion coefficients, and charge-to-mass ratios. Optimized conditions include voltages of 400-600 V, background buffer flux of 0.16-0.20 mL/min, and buffer concentrations of 15-25 mM [37].

Multimodal Chromatography combines multiple interaction mechanisms including hydrophobic, ionic, and hydrogen bonding interactions [33]. This approach demonstrates superior selectivity for complex amino acid mixtures and offers enhanced resolution compared to single-mode chromatographic techniques.

Aqueous Two-Phase Systems (ATPS) provide an alternative purification approach using polyethylene glycol and salt systems [33]. These systems enable gentle separation of biomolecules while maintaining biological activity and offer scalability advantages for industrial applications.

Derivatization-Based Purification

Pre-Column Derivatization techniques enhance both purification efficiency and analytical sensitivity [34] [38] [19]. Dansylation using dansyl chloride creates fluorescent derivatives that enable highly sensitive detection and improved chromatographic separation [38]. The resulting dansyl amino acid derivatives demonstrate intense fluorescence and excellent stability under analytical conditions.

o-Phenylenediamine Derivatization offers an alternative approach for amino acid analysis following enzymatic modification [18]. This technique involves initial treatment with D-amino acid oxidase to convert amino acids to α-keto acids, followed by chemical derivatization to form fluorescent quinoxalinol derivatives [18].

Crystallization and Precipitation Methods

Recrystallization Techniques provide high-purity products suitable for analytical and pharmaceutical applications [35]. Solvent selection based on the compound's solubility profile enables selective crystallization while removing impurities. Common solvent systems include water-ethanol mixtures and acetonitrile-water combinations.

Antisolvent Precipitation offers rapid purification through controlled precipitation from solution [35]. The addition of organic antisolvents to aqueous solutions of 2,8-diaminononanedioic acid promotes selective precipitation while maintaining impurities in solution.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural characterization [39] [40]. ¹H NMR analysis confirms the presence and integration ratios of methylene protons in the alkyl chain and amino acid moieties. ¹³C NMR spectroscopy enables verification of the carbon skeleton and identification of functional group carbons.

Mass Spectrometry Analysis offers precise molecular weight determination and structural confirmation [39] [40]. Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular ion peaks at m/z 219.25 [M+H]⁺ for the protonated molecule. Tandem mass spectrometry (MS/MS) enables fragmentation pattern analysis for structural verification.

High-Resolution Mass Spectrometry delivers exact mass measurements with sufficient accuracy to confirm molecular formulas [39]. The exact mass of 218.12665706 Da enables unambiguous identification and purity assessment.

Chiral Analysis and Stereochemical Characterization

Chiral HPLC Analysis enables quantitative determination of enantiomeric composition [41] [42]. Chiral stationary phases or derivatization with chiral reagents provide baseline separation of stereoisomers. The technique offers detection limits in the 0.2-1 μM range when coupled with fluorescence detection [18].

Enzymatic Stereochemical Analysis using stereospecific enzymes provides complementary analytical information [20] [18]. D-amino acid oxidase demonstrates high selectivity for D-amino acids, enabling precise quantification of enantiomeric purity in the presence of L-amino acids.

Optical Rotation Measurements offer additional stereochemical characterization, though this technique may be limited by the compound's specific rotation values and solution concentrations required for accurate measurements.

Quality Control and Validation

Analytical Method Validation according to pharmaceutical standards ensures reliable characterization [28]. Validation parameters include accuracy, precision, linearity, range, detection limits, quantitation limits, specificity, and robustness. These parameters must be established for each analytical method used in product characterization.

Impurity Profiling requires comprehensive identification and quantification of potential synthetic byproducts and degradation products [28] [43]. Common impurities may include regioisomers, decarboxylated products, and oxidized derivatives that must be monitored and controlled within acceptable limits.

Table 5 provides a comprehensive overview of purification and characterization techniques applicable to 2,8-diaminononanedioic acid, including detection limits and primary applications [33] [34] [18] [30] [37].